molecular formula C27H22ClN3O2 B2771545 3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline CAS No. 383892-19-1

3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline

Cat. No. B2771545
CAS RN: 383892-19-1
M. Wt: 455.94
InChI Key: AJXAHUOZEIEQRZ-UHFFFAOYSA-N
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Description

3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline is a useful research compound. Its molecular formula is C27H22ClN3O2 and its molecular weight is 455.94. The purity is usually 95%.
BenchChem offers high-quality 3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline, a heterocyclic aromatic organic compound, and its derivatives have shown a wide range of biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. These properties suggest that similar compounds, such as the one , might have potential for pharmacotherapeutic applications (Danao et al., 2021).

Anticancer Drugs with High Tumor Specificity

Research has been conducted to find anticancer drugs that have high tumor specificity and less toxicity to normal cells. Among various compounds studied, certain derivatives showed promising results by inducing apoptotic cell death in cancer cell lines, suggesting that exploring the anticancer potential of similar compounds could be beneficial (Sugita et al., 2017).

Redox Mediators in the Treatment of Organic Pollutants

Compounds that act as redox mediators have been utilized in the remediation and degradation of various organic pollutants in wastewater. This application is crucial for environmental protection and suggests a potential research direction for exploring the environmental applications of similar compounds (Husain & Husain, 2007).

Neuroprotective and Pharmacological Properties of Natural Products

Natural products and their derivatives, including osthole and related compounds, have demonstrated multiple pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. This highlights the potential for natural and synthetic compounds to serve as sources for developing multifaceted therapeutic agents (Zhang et al., 2015).

properties

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2/c1-17-8-10-18(11-9-17)24-16-25(31(30-24)27(32)19-6-4-3-5-7-19)22-14-20-12-13-21(33-2)15-23(20)29-26(22)28/h3-15,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXAHUOZEIEQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

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